(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine
Overview
Description
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine is a fluorinated piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions to introduce the Boc group . The fluorination step can be achieved using various fluorinating agents under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Fluorinating Agents:
Acids: Used for the removal of the Boc protecting group.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of fluorinated derivatives.
Scientific Research Applications
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-rel-4-(Boc-amino)-3-fluoropiperidine: A closely related compound with similar chemical properties.
Fluorinated Piperidines: A class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the fluorine atom.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133107 | |
Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-99-3 | |
Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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